molecular formula C12H13ClN2O4 B8304122 N-[3-(chloroacetylamino)benzoyl]glycine methyl ester

N-[3-(chloroacetylamino)benzoyl]glycine methyl ester

Cat. No.: B8304122
M. Wt: 284.69 g/mol
InChI Key: UMTQNBJOABYCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(chloroacetylamino)benzoyl]glycine methyl ester is a useful research compound. Its molecular formula is C12H13ClN2O4 and its molecular weight is 284.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.69 g/mol

IUPAC Name

methyl 2-[[3-[(2-chloroacetyl)amino]benzoyl]amino]acetate

InChI

InChI=1S/C12H13ClN2O4/c1-19-11(17)7-14-12(18)8-3-2-4-9(5-8)15-10(16)6-13/h2-5H,6-7H2,1H3,(H,14,18)(H,15,16)

InChI Key

UMTQNBJOABYCFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=CC=C1)NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of glycine methyl ester hydrochloride (358 g., 2.85 mole) and 2.4 l. of water is added sodium bicarbonate (239.4 g., 2.85 mole). After stirring at room temperature for 0.5 hr., the mixture is diluted with 1 l. of methanol, cooled at 0° C. while sodium bicarbonate (239.4 g., 2.85 mole) is added followed by portionwise addition of 3-(chloroacetylamino)benzoylchloride (650 g., 2.8 mole) during a 0.75 hr. period. Considerable foaming takes place when approximately one-half of the acid chloride has been added and is controlled by periodic addition of small quantities of methanol. The reaction mixture is stirred for 16 hrs., diluted with 800 ml. of water and then stirred for an additional 0.5 hr. to provide a solid which is collected and sequentially washed with 500 ml. of 50% methanol, 2 l. of water, and 500 ml. of 50% methanol. The washed material is first air dried for 3 days and then for 12 hrs. under reduced pressure at 45° C. to afford 626.7 g. (77% yield) of N-[3-(chloroacetylamino)benzoyl]glycine methyl ester, m.p. 122.0°-124.0° C. Analytically pure N-[3-(chloroacetylamino)benzoyl]glycine methyl ester is obtained by crystallization from methanol, m.p. 122°-127° C.
Quantity
358 g
Type
reactant
Reaction Step One
Name
3-(chloroacetylamino)benzoylchloride
Quantity
650 g
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reactant
Reaction Step Two
[Compound]
Name
acid chloride
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Reaction Step Three
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Reaction Step Five
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239.4 g
Type
reactant
Reaction Step Six
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solvent
Reaction Step Six
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239.4 g
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